![molecular formula C14H15NO B13458065 6-(4-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13458065.png)
6-(4-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is a spirocyclic compound characterized by a unique three-dimensional structure. Spiro compounds are known for their rigid frameworks, which can impart unique physical and chemical properties. This particular compound features a spiro[3.3]heptane core with a 4-methylphenyl group and a carbonitrile group attached, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves a multi-step process. One common method starts with the preparation of the spirocyclic core, which can be achieved through a cyclization reaction. For instance, a cyclization reaction under basic conditions with p-toluenesulfonamide can be used to form the spiro compound . The reaction conditions often involve the use of solvents like ethanol and reagents such as potassium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. The use of continuous flow reactors and automated systems can help achieve these goals.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a hydrocarbon. Substitution reactions can introduce a wide variety of functional groups, such as halides or amines.
Scientific Research Applications
6-(4-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure can be used to study the interactions between small molecules and biological macromolecules.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals.
Industry: Its rigid structure can be useful in the design of new materials with specific properties.
Mechanism of Action
The mechanism by which 6-(4-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and pathway analysis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules, such as 2-oxa-6-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane . These compounds share the spirocyclic core but differ in their functional groups and substituents.
Uniqueness
What sets 6-(4-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile apart is its specific combination of a spiro[3.3]heptane core with a 4-methylphenyl group and a carbonitrile group. This unique structure can impart distinct physical and chemical properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile |
InChI |
InChI=1S/C14H15NO/c1-11-2-4-12(5-3-11)14(8-15)6-13(7-14)9-16-10-13/h2-5H,6-7,9-10H2,1H3 |
InChI Key |
CPLNCMNYUIIWGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC3(C2)COC3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


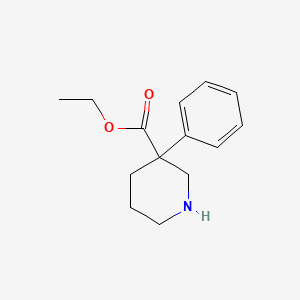
![2-{[(4-Bromophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B13457990.png)


![2,3-dichloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13458004.png)
amine hydrochloride](/img/structure/B13458007.png)
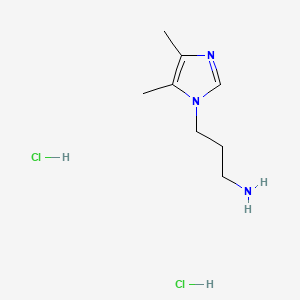

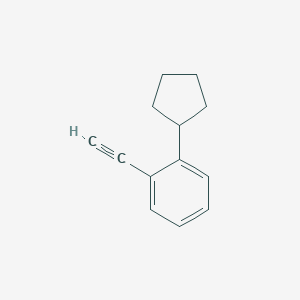
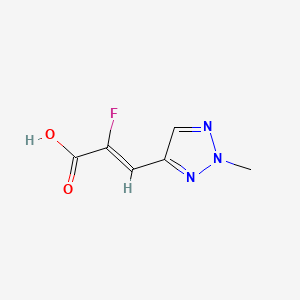

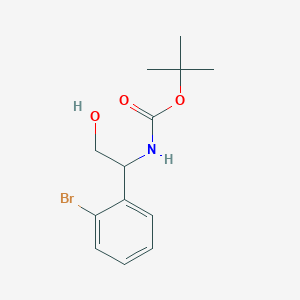
![3-{3-[(3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}phenyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13458046.png)
![2-{1H-pyrrolo[3,2-c]pyridin-3-yl}aceticacidhydrochloride](/img/structure/B13458060.png)
